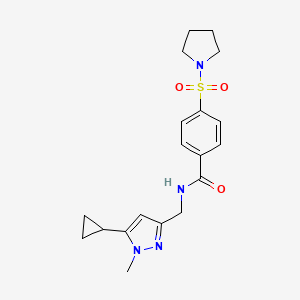

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-22-18(14-4-5-14)12-16(21-22)13-20-19(24)15-6-8-17(9-7-15)27(25,26)23-10-2-3-11-23/h6-9,12,14H,2-5,10-11,13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBCEDKCPPDPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the core pyrazole structure, followed by the introduction of the cyclopropyl and methyl groups. Subsequent steps would involve the formation of the benzamide moiety and the attachment of the pyrrolidin-1-ylsulfonyl group. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including factors like solvent choice, temperature, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Key findings include:

- Reduction of Edema : Demonstrated efficacy in reducing swelling in animal models.

- Cytokine Modulation : Downregulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) was observed, suggesting a mechanism involving the inhibition of the NF-kB pathway.

| Biological Effect | Observed Outcome |

|---|---|

| Edema Reduction | Significant decrease |

| Cytokine Levels (IL-6, TNF-α) | Downregulated |

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties:

- Inhibition of Protein Kinases : Similar pyrazole derivatives have shown the ability to inhibit various protein kinases involved in cancer signaling pathways.

Structure Activity Relationship (SAR) Studies

SAR studies reveal that modifications to the pyrazole ring and piperidine backbone can significantly influence biological activity.

| Modification Type | Impact on Activity |

|---|---|

| Alteration of Substituents | Enhanced potency observed |

| Variations in Ring Size | Affects binding affinity |

In Vitro Studies

A series of in vitro studies demonstrated the compound's efficacy against various cancer cell lines:

- Breast Cancer Cells : Showed promising results in inhibiting cell proliferation and inducing apoptosis in MCF7 breast cancer cells.

In Vivo Tumor Models

Animal studies indicated significant tumor size reduction when treated with this compound compared to control groups, further supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. In a medicinal context, it might interact with particular molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a class of heterocyclic benzamide derivatives. Key structural analogs include:

Table 1: Structural Comparison of Target Compound and Analogs

*Calculated based on molecular formula.

Key Observations:

- The target compound emphasizes a compact pyrazole-cyclopropyl motif and a polar pyrrolidine sulfonyl group, likely optimizing lipophilicity and metabolic stability.

- Example 53 () incorporates a fused pyrazolo-pyrimidine system and fluorinated aromatic groups, which are common in kinase inhibitors for enhanced target selectivity .

- derivatives feature carbothioamide and nitrophenyl groups, typically associated with antimicrobial activity due to thiol-mediated interactions .

Physicochemical Properties

- Pyrrolidine sulfonyl group: Enhances aqueous solubility compared to non-polar substituents (e.g., fluorophenyl in Example 53).

- Cyclopropyl group : May reduce metabolic degradation by cytochrome P450 enzymes, a feature exploited in drug design to improve half-life.

- Molecular weight : At ~435.5 g/mol, the compound adheres to Lipinski’s “rule of five,” suggesting favorable oral bioavailability.

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural motifs, including a pyrazole ring, a pyrrolidine moiety, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 368.48 g/mol. The structural complexity allows for diverse interactions with biological targets.

Pharmacological Activities

1. Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them potential candidates for cancer therapy. A study highlighted the effectiveness of similar compounds against various cancer cell lines, demonstrating their ability to induce apoptosis and inhibit cell proliferation .

2. Anti-inflammatory Effects

Compounds with similar structural features have also displayed anti-inflammatory activities. The sulfonamide group is known to enhance anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that these compounds can significantly reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .

3. Antibacterial Properties

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been evaluated for its antibacterial activity against various strains of bacteria. Preliminary findings suggest that it exhibits moderate to excellent antibacterial effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Ring | Essential for antitumor activity; facilitates interaction with kinase targets. |

| Pyrrolidine Moiety | Enhances solubility and bioavailability; contributes to anti-inflammatory effects. |

| Sulfonamide Group | Increases potency against bacterial strains; involved in forming hydrogen bonds with target proteins. |

Case Studies

Several case studies have examined the biological activity of pyrazole derivatives similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide:

- Antitumor Efficacy Study : A derivative demonstrated significant inhibition of tumor growth in xenograft models, showcasing its potential as an anticancer agent.

- Anti-inflammatory Mechanism Investigation : In vivo studies revealed that treatment with related compounds led to reduced inflammation markers in models of rheumatoid arthritis.

- Antibacterial Testing : A series of pyrazole derivatives were tested against multi-drug resistant bacterial strains, revealing promising results that warrant further exploration.

Q & A

Q. What synthetic strategies are typically employed for preparing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

A multi-step approach is commonly used:

- Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions .

- Step 2 : Introduce the cyclopropyl group via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic substituents) .

- Step 3 : Sulfonylation of the benzamide moiety using pyrrolidine-1-sulfonyl chloride in the presence of a base like K₂CO₃ in DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Q. Which spectroscopic techniques are essential for structural confirmation?

- 1H NMR : Key peaks include singlet(s) for methyl groups (δ ~2.5 ppm), cyclopropyl protons (δ ~1.0–1.3 ppm), and aromatic protons (δ ~7.5–8.5 ppm) .

- IR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

- LC-MS : Molecular ion peak [M+H]+ and fragmentation patterns to confirm molecular weight and substituents .

- X-ray crystallography : Resolve stereochemistry using SHELXL for refinement .

Q. How is the biological potential of this compound initially assessed?

- In silico prediction : Use PASS software to predict pharmacological activities (e.g., kinase inhibition, antimicrobial potential) based on structural analogs .

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, ATP-binding sites) .

Advanced Questions

Q. How can synthetic yields be optimized for the sulfonylation step?

- Reagent stoichiometry : Use a 1.2:1 molar ratio of pyrrolidine-1-sulfonyl chloride to benzamide intermediate to minimize side reactions .

- Solvent/base optimization : DMF with K₂CO₃ at 0–5°C reduces hydrolysis of the sulfonyl chloride .

- Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or in situ FTIR to track sulfonyl group incorporation .

Q. How to address discrepancies between computational docking predictions and experimental bioactivity?

- Reassess docking parameters : Adjust protonation states of residues (e.g., histidine tautomers) or include explicit water molecules in the binding pocket .

- Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

- Check compound stability : HPLC under physiological conditions (pH 7.4, 37°C) to rule out degradation .

Q. What challenges arise in X-ray crystallographic refinement of this compound?

- Disorder in flexible groups : The pyrrolidinyl and cyclopropyl moieties may exhibit anisotropic displacement, requiring SHELXL’s RIGU restraints for refinement .

- Twinned crystals : Use SHELXD for structure solution and WinGX’s TWINABS for data scaling .

- Visualization : ORTEP for Windows to generate high-quality anisotropic displacement ellipsoid diagrams .

Q. How to improve solubility for pharmacological assays without altering bioactivity?

- Salt formation : React with HCl or sodium acetate to enhance aqueous solubility .

- Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) in cell culture media .

- Prodrug approach : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) that cleave in vivo .

Methodological Considerations

Q. What strategies resolve conflicting NMR and LC-MS data indicating impurities?

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., cyclopropyl vs. methyl groups) .

- High-resolution MS : Differentiate isobaric impurities (e.g., sulfonate vs. sulfonamide adducts) .

- Preparative HPLC : Isolate minor components for individual characterization .

Q. How to validate the role of the pyrrolidin-1-ylsulfonyl group in target binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.